molecular formula C23H25N3O6S B2563321 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate CAS No. 851127-60-1

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Cat. No.: B2563321
CAS No.: 851127-60-1
M. Wt: 471.53
InChI Key: KSMPUCAXDKOGBB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a tert-butyl group at position 1, a methyl group at position 3, and a 2-nitrophenylsulfanyl substituent at position 2. The 3,5-dimethoxybenzoate ester at position 5 introduces additional steric and electronic complexity.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-14-20(33-19-10-8-7-9-18(19)26(28)29)21(25(24-14)23(2,3)4)32-22(27)15-11-16(30-5)13-17(12-15)31-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPUCAXDKOGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and methyl groups. The nitrophenyl sulfanyl group is then added through a nucleophilic substitution reaction. Finally, the benzoate ester is formed through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

  • The molecular weight (440.56 g/mol) is slightly lower than the target compound (estimated ~463 g/mol), suggesting differences in solubility and bioavailability .
  • [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate (): Substituting 3,5-dimethoxybenzoate with 3-fluorobenzoate removes methoxy groups, reducing hydrogen-bonding capacity.

Substituent Variations on the Benzoate Ester

  • Copper(II) 3,5-dimethoxybenzoate complexes ():
    Studies on Cu(II) salts of 3,5-dimethoxybenzoate reveal low aqueous solubility (10⁻⁵–10⁻² mol·dm⁻³), attributed to inductive and mesomeric effects of methoxy groups. Comparatively, 2,6-dimethoxybenzoate analogs exhibit higher solubility due to reduced steric hindrance and altered electron distribution .

  • Nisoldipine ():
    Though structurally distinct (a dihydropyridine calcium channel blocker), nisoldipine shares a nitroaryl group. The nitro group’s role in π-π stacking and redox activity may parallel its behavior in the target compound’s interactions .

Physicochemical and Electronic Properties

Solubility and Stability

  • The 3,5-dimethoxybenzoate group in the target compound likely reduces solubility compared to non-methoxy or ortho-substituted analogs (e.g., 2,6-dimethoxybenzoate) .
  • Nitro groups enhance thermal stability but may increase sensitivity to photodegradation compared to methyl or fluorine substituents .

Hydrogen Bonding and Crystallinity

  • Methoxy groups in 3,5-dimethoxybenzoate can participate in C–H···O hydrogen bonds, influencing crystal packing. This contrasts with fluorine-substituted analogs, where weaker C–F···H interactions may lead to less ordered crystalline phases .

Magnetic and Spectroscopic Properties

Table: Key Properties of Comparable Compounds

Compound Name Substituents (Pyrazole/Benzoate) Molecular Weight (g/mol) Solubility (mol·dm⁻³) Notable Properties
Target Compound 2-Nitrophenyl/3,5-dimethoxy ~463 ~10⁻⁵ (predicted) High crystallinity, nitro redox activity
1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate 4-Methylphenyl/3,5-dimethoxy 440.56 Not reported Increased lipophilicity
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate 2-Nitrophenyl/3-fluoro ~445 Not reported Electronegative fluorine substituent
Cu(II) 3,5-dimethoxybenzoate N/A 389.82 (Cu complex) 10⁻⁵–10⁻² Antiferromagnetic, low solubility

Research Implications

  • Medicinal Chemistry : The nitro group may confer bioactivity (e.g., antimicrobial or anticancer properties) but requires balancing with solubility-enhancing substituents .
  • Materials Science: Methoxy and nitro groups could enable applications in nonlinear optics or catalysis, leveraging their electronic and crystallographic profiles .

Biological Activity

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H22N4O5S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

This structure includes a pyrazole ring, a tert-butyl group, and a nitrophenyl sulfanyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antitumor : Potential in inhibiting cancer cell growth.
  • Anti-inflammatory : Reduction of inflammation markers in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial properties of azomethine derivatives, including those containing pyrazole rings. The compound demonstrated significant activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) indicating its potency .

MicroorganismMIC (µg/mL)
Candida albicans32
Cryptococcus neoformans16

Antitumor Activity

The antitumor potential of similar pyrazole derivatives has been documented. For instance, compounds with nitrophenyl substitutions have shown efficacy in inhibiting cell proliferation in various cancer lines. In vitro studies demonstrated that the compound could induce apoptosis in human cancer cells through the activation of caspase pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the nitrophenyl group is known to interfere with specific enzymatic pathways critical for microbial survival and tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Interaction with Cellular Receptors : Similar compounds have been shown to bind to estrogen receptors and other cellular targets, influencing signaling pathways involved in growth and survival .

Case Studies

  • Antifungal Efficacy : In a controlled laboratory setting, the compound was tested against standard strains of fungi. Results indicated a dose-dependent response with significant antifungal activity observed at concentrations as low as 16 µg/mL .
  • Cytotoxicity Against Cancer Cells : A series of experiments were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, indicating substantial cytotoxicity compared to control treatments .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate?

Methodological Answer: The synthesis of pyrazole derivatives often involves multi-step reactions. For example, coupling reactions using carbodiimide-based reagents (e.g., HBTU) with DIPEA as a base in DMF can improve amidation or esterification efficiency . Evidence from similar compounds suggests that optimizing reaction time (e.g., 12–24 hours at room temperature) and stoichiometric ratios (e.g., 1.3 equivalents of coupling reagent) enhances yields. Purification via column chromatography with gradients of ethyl acetate/hexane is commonly employed .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer: Use a combination of 1H/13C NMR to verify substituent positions on the pyrazole ring. For example, NOESY experiments can resolve spatial interactions between the tert-butyl group and adjacent substituents. X-ray crystallography is definitive for confirming regiochemistry, as demonstrated for structurally related pyrazole derivatives in crystallographic studies .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer: Calcium mobilization assays in CHO-k1 cells (using Calcium 5 dye) can assess receptor agonism/antagonism. For cytotoxicity, MTT assays in cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can researchers address challenges in regioselective sulfanyl group introduction during synthesis?

Methodological Answer: Regioselectivity issues may arise due to competing nucleophilic sites. To mitigate this:

  • Use DFT calculations to predict reactive sites based on electron density maps.
  • Employ protecting groups (e.g., tert-butyl) to block undesired positions, as seen in tert-butyl-protected triazole syntheses .
  • Monitor reaction progress with HPLC-MS to isolate intermediates and adjust conditions dynamically .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often stem from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolite profiling via LC-HRMS to identify degradation products.
  • Structural modification to enhance stability, such as replacing the sulfanyl group with a bioisostere (e.g., sulfone or methylene) .
  • Microsomal stability assays (e.g., liver microsomes) to quantify metabolic half-life .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina or Schrödinger) to map interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Training datasets should include analogs with reported IC50 values .
  • MD simulations (GROMACS) to assess conformational stability in aqueous or membrane environments .

Safety and Handling

Q. What protocols are recommended for safe handling due to potential toxicity?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
  • For skin/eye exposure, rinse immediately with water (15+ minutes) and consult a physician .
  • Store at –20°C under inert gas (argon) to prevent degradation .

Q. How can researchers mitigate risks during large-scale synthesis?

Methodological Answer:

  • Conduct small-scale pilot reactions to identify exothermic risks.
  • Use Schlenk lines for air-sensitive steps involving sulfanyl groups .
  • Monitor for nitro group reduction byproducts (e.g., amines) via TLC or GC-MS .

Analytical Challenges

Q. How can impurities from multi-step synthesis be quantified and removed?

Methodological Answer:

  • HPLC-PDA with C18 columns (acetonitrile/water + 0.1% TFA) detects impurities at 254 nm.
  • Preparative HPLC with fraction collection isolates ≥95% pure product .
  • Elemental analysis validates purity by comparing experimental vs. theoretical C/H/N ratios .

Data Reproducibility

Q. What steps ensure reproducibility in biological assays?

Methodological Answer:

  • Standardize cell passage numbers (e.g., ≤20 for CHO-k1) and serum-free media 24 hours pre-assay.
  • Include positive controls (e.g., reference agonists) and normalize data to baseline activity .
  • Report EC50/IC50 values with 95% confidence intervals from ≥3 independent experiments .

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